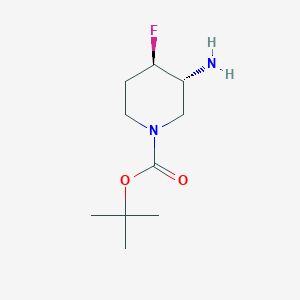

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules due to its conformational rigidity and stereochemical specificity. Its structural attributes, including the fluorine substituent and Boc protection, enhance metabolic stability and facilitate selective derivatization. This article provides a comprehensive comparison with structurally analogous compounds, focusing on stereoisomers, substituent variations, and synthetic methodologies.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrogenolysis of Benzylamine Derivatives

This reaction is critical for deprotection during synthesis. The compound can be synthesized via hydrogenolytic cleavage of benzylamine precursors:

Reaction Scheme :

tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate → tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Key Conditions :

-

Catalyst : 10% Palladium on activated carbon (Pd/C)

-

Reducing Agent : Ammonium formate (HCO₂NH₄)

-

Solvent : Ethanol/water or methanol

-

Temperature : Reflux (~78°C for ethanol, 50°C for methanol)

-

Time : 1–5 hours

| Parameter | Ethanol/Water System | Methanol System |

|---|---|---|

| Yield | 99% | 100% |

| Reaction Time | 1 hour | 1 hour |

| Catalyst Loading | 10% Pd-C (50% wet) | 10% Pd/C |

Mechanism :

-

Ammonium formate acts as a hydrogen donor, facilitating Pd/C-mediated cleavage of the benzyl group.

-

Stereochemistry is preserved due to mild conditions.

Acidic Hydrolysis of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

Reaction Scheme :

this compound → (3R,4R)-3-Amino-4-fluoropiperidine

Typical Conditions :

-

Acid : Trifluoroacetic acid (TFA) or HCl in dioxane

-

Solvent : Dichloromethane (DCM) or ethyl acetate

-

Temperature : 0–25°C

-

Time : 1–4 hours

| Parameter | TFA/DCM | HCl/Dioxane |

|---|---|---|

| Yield | 85–90% | 80–85% |

| Reaction Time | 2 hours | 4 hours |

Applications :

Fluorination and Stereochemical Control

Fluorine introduction occurs during earlier synthetic steps, but the compound’s fluorinated position influences downstream reactivity:

Key Observations :

-

The C4 fluorine stabilizes adjacent carbocations, enabling selective substitutions at C3.

-

Stereochemistry at C3 and C4 dictates regioselectivity in nucleophilic attacks.

Comparison of Fluorinated Piperidine Derivatives :

Stability Under Basic Conditions

The Boc group provides stability against bases, but the free amine (post-deprotection) reacts as follows:

Reactions :

-

Schiff Base Formation : Reacts with aldehydes/ketones.

-

Acylation : Forms amides with acyl chlorides.

Example :

(3R,4R)-3-Amino-4-fluoropiperidine + Benzoyl chloride → N-Benzoyl derivative (Yield: 75–80%).

Scientific Research Applications

Medicinal Chemistry

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is primarily studied for its potential therapeutic applications:

- Neurological Disorders : Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission pathways. This inhibition could lead to potential treatments for conditions like Alzheimer's disease .

- Cancer Therapy : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction.

Chemical Synthesis

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules and pharmaceuticals. Its unique structure allows for various modifications, enabling the synthesis of derivatives with enhanced biological activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating enzyme functions.

- Receptor Binding : The compound may also interact with various receptors, leading to diverse biological effects that warrant further investigation .

Case Study 1: Neurological Research

A study investigated the efficacy of this compound as an AChE inhibitor. The results demonstrated a significant reduction in AChE activity in vitro, suggesting potential for development as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anticancer Activity

In a series of experiments on human cancer cell lines, this compound showed promising results in inducing apoptosis. The mechanism was linked to the activation of specific apoptotic pathways, indicating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom enhances binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the amino and fluorine substituents significantly influences biological activity and physicochemical properties. Key stereoisomers include:

*Similarity scores (0–1 scale) based on structural alignment and functional group overlap.

Key Findings :

- The (3R,4R)-isomer exhibits superior binding affinity in enzymatic assays compared to its (3R,4S) and (3S,4R) counterparts, likely due to optimal spatial alignment with active sites.

- The (3S,4S)-isomer demonstrates reduced thermal stability (decomposition observed at 120°C vs. 150°C for the (3R,4R)-isomer), attributed to steric strain.

Substituent Variations

Substituent modifications at the 3- and 4-positions alter reactivity and application scope:

Key Findings :

Key Findings :

Physicochemical Properties

| Property | (3R,4R)-Target Compound | (3R,4S)-Isomer | tert-Butyl 4-hydroxypiperidine-1-carboxylate |

|---|---|---|---|

| Melting Point (°C) | 152–154 | 138–140 | 122–124 |

| LogP (octanol/water) | 1.8 | 1.6 | 0.9 |

| Solubility in Water (mg/mL) | 0.3 | 0.5 | 2.1 |

| Stability (pH 7.4, 25°C) | >48 hours | 36 hours | 72 hours |

Data derived from .

Biological Activity

Overview

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative with significant applications in medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the piperidine ring, contributes to its biological activity and utility as an intermediate in pharmaceutical synthesis.

- Molecular Formula : CHFNO

- Molecular Weight : 218.27 g/mol

- CAS Number : 1932499-00-7

- Purity : ≥ 97% .

The biological activity of this compound primarily arises from its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom enhances the compound's binding affinity and metabolic stability, while the Boc group protects the amino functionality during synthetic transformations. This compound has been investigated for its potential in targeting specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds derived from this structure have shown improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cell models . The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, enhancing their efficacy against cancer cells.

Neuropharmacology

In neuropharmacological research, piperidine derivatives have been explored for their potential to inhibit cholinesterase and target muscarinic acetylcholine receptors. These interactions are relevant for developing treatments for Alzheimer's disease and other cognitive disorders . The structural features of this compound may contribute to its effectiveness as a multi-targeted agent in neurodegenerative disease therapy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique characteristics of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3R,4R)-3-amino-4-fluoropiperidine | No Boc protecting group; more reactive | Higher reactivity but less stability |

| (3R,4R)-1-Boc-4-hydroxypiperidine | Hydroxyl group instead of fluorine | Altered reactivity; potential anti-inflammatory effects |

| (3R,4R)-1-Boc-4-chloropiperidine | Chlorine atom; different electronic properties | Varies in biological activity compared to fluorinated derivatives |

Synthesis and Preparation

The synthesis of this compound involves several key steps:

- Starting Material : Commercially available piperidine derivatives.

- Fluorination : Introduction of the fluorine atom using agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

- Protection : The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

- Resolution : The racemic mixture is resolved into its enantiomers via chiral chromatography or crystallization techniques .

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives:

- Cancer Treatment : A study demonstrated that a derivative of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine showed enhanced apoptosis induction in cancer cell lines compared to conventional therapies .

- Alzheimer's Disease : Research on multi-targeted approaches for treating Alzheimer's has indicated that piperidine-based compounds can effectively inhibit cholinesterase and amyloid aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.